![molecular formula C93H176N24 B14479699 1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)- CAS No. 68310-27-0](/img/structure/B14479699.png)
1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’‘-dibutyl-N’,N’'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized through a series of nucleophilic substitution reactions, where the triazine core undergoes sequential substitution with butyl and tetramethylpiperidinyl groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: The replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized as stabilizers in polymers and as components in herbicides and pesticides
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include disruption of metabolic processes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid:
Uniqueness
The uniqueness of 1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’‘-dibutyl-N’,N’'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- lies in its extensive substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
68310-27-0 |
|---|---|
Molecular Formula |
C93H176N24 |
Molecular Weight |
1630.6 g/mol |
IUPAC Name |
6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C93H176N24/c1-31-37-49-112(67-55-82(7,8)105-83(9,10)56-67)76-96-73(97-77(102-76)113(50-38-32-2)68-57-84(11,12)106-85(13,14)58-68)94-45-43-47-111(75-100-80(116(53-41-35-5)71-63-90(23,24)109-91(25,26)64-71)104-81(101-75)117(54-42-36-6)72-65-92(27,28)110-93(29,30)66-72)48-44-46-95-74-98-78(114(51-39-33-3)69-59-86(15,16)107-87(17,18)60-69)103-79(99-74)115(52-40-34-4)70-61-88(19,20)108-89(21,22)62-70/h67-72,105-110H,31-66H2,1-30H3,(H,94,96,97,102)(H,95,98,99,103) |
InChI Key |
IEMBUWHXCNUYST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)N(CCCC)C9CC(NC(C9)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
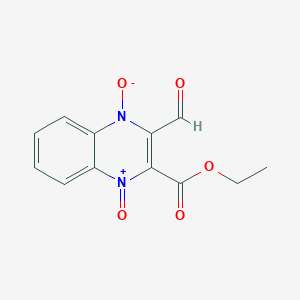
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
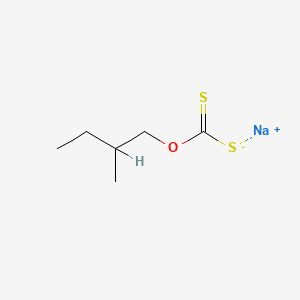

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
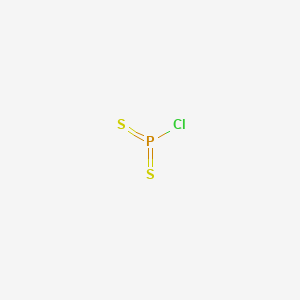
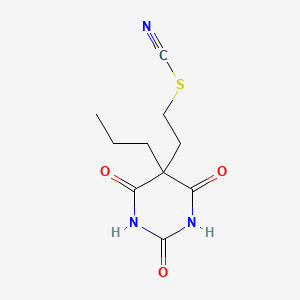



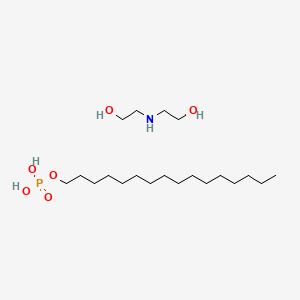
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
